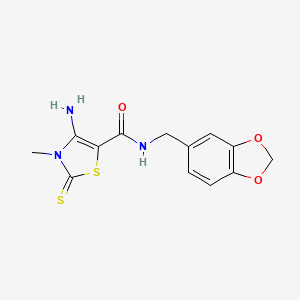
C22H19ClF3N3O2S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C22H19ClF3N3O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C22H19ClF3N3O2S2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may involve the use of aromatic compounds and halogenated intermediates.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as trifluoromethyl, chloro, and sulfonamide groups. These steps often require specific reagents and catalysts to ensure the correct positioning and orientation of the functional groups.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to carry out the reactions.
Catalysts and Reagents: Industrial processes often use specific catalysts and reagents to enhance reaction rates and yields.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
C22H19ClF3N3O2S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
C22H19ClF3N3O2S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which C22H19ClF3N3O2S2 exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
Similar Compounds
C22H19ClF3N3O2S: A similar compound with one less sulfur atom.
C22H19ClF3N3O2: A similar compound without the sulfonamide group.
Uniqueness
C22H19ClF3N3O2S2: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Conclusion
This compound: is a complex and versatile compound with significant potential in scientific research, medicine, and industry. Its unique chemical structure and properties make it a valuable subject of study, with various applications and potential therapeutic benefits.
属性
分子式 |
C22H19ClF3N3O2S2 |
|---|---|
分子量 |
514.0 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19ClF3N3O2S2/c1-2-9-29-20(31)18-13-5-3-4-6-16(13)33-19(18)28-21(29)32-11-17(30)27-15-10-12(22(24,25)26)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,27,30) |
InChI 键 |
VKJCKAXNJLQDLR-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC4=C2CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)
![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)
![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate](/img/structure/B12135669.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12135690.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135697.png)
